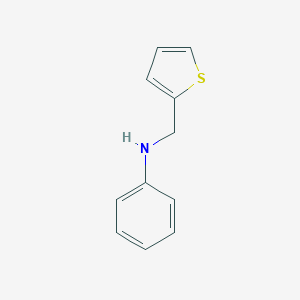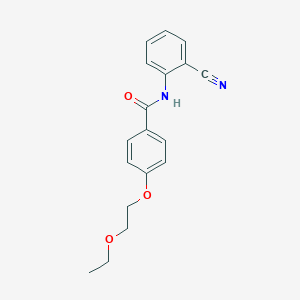![molecular formula C19H22N2O2 B266988 N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide](/img/structure/B266988.png)
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This compound has shown promising results in preclinical studies for the treatment of psoriasis, psoriatic arthritis, and lupus.
Mécanisme D'action
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide exerts its therapeutic effect by inhibiting the activity of TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases. By inhibiting these kinases, N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide reduces the production of pro-inflammatory cytokines and prevents the activation of immune cells that contribute to the development of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-γ in preclinical models of autoimmune diseases. This compound also reduces the activation of immune cells such as T cells and B cells, which play a role in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide in lab experiments is its selectivity for TYK2 and JAK1 kinases, which reduces the risk of off-target effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several potential future directions for the development of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide. One possible direction is the development of combination therapies that target multiple cytokine signaling pathways to achieve a more comprehensive therapeutic effect. Another possible direction is the exploration of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide for the treatment of other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective inhibitors of TYK2 and JAK1 kinases may lead to the development of more effective treatments for autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with acetic anhydride to form N-acetyl-4-aminobenzoic acid. This intermediate is then reacted with phenylacetic acid and sec-butylamine to form the target compound.
Applications De Recherche Scientifique
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide has been extensively studied in preclinical models for the treatment of autoimmune diseases. In vitro studies have shown that this compound selectively inhibits the activity of the TYK2 and JAK1 kinases, which are involved in the signaling pathways of several cytokines that play a role in autoimmune diseases.
Propriétés
Nom du produit |
N-(sec-butyl)-4-[(phenylacetyl)amino]benzamide |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-butan-2-yl-4-[(2-phenylacetyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-14(2)20-19(23)16-9-11-17(12-10-16)21-18(22)13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,23)(H,21,22) |
Clé InChI |
KRYZCDARBMXEHW-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
SMILES canonique |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



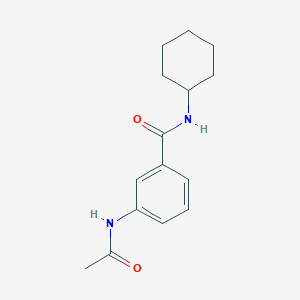
![N-(2-furylmethyl)-3-[(phenylacetyl)amino]benzamide](/img/structure/B266906.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B266907.png)
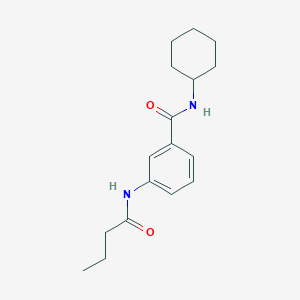
![N-(2,3-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B266921.png)
![N-(2,4-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266924.png)
![N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B266925.png)
![2-(4-{[(2-Phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B266926.png)
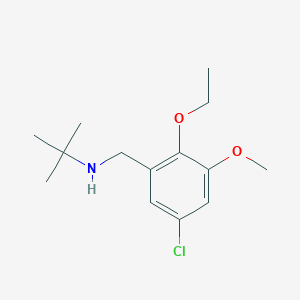
![4-[(3-Ethoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B266937.png)
![N-[3-ethoxy-2-(2-thienylmethoxy)benzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B266947.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)butanamide](/img/structure/B266948.png)
